1-Butanoylpyrrolidine-2-carboxylic acid
Description
Overview of Pyrrolidine-2-Carboxylic Acid Derivatives in Contemporary Medicinal Chemistry
Pyrrolidine-2-carboxylic acid, commonly known as proline, is a unique proteinogenic amino acid with a secondary amine integrated into a five-membered ring. This rigid, cyclic structure imparts significant conformational constraints, making it a valuable tool in the design of peptides and small molecule drugs. researchgate.net Derivatives of proline are integral to a wide array of pharmaceuticals, influencing their pharmacokinetic and pharmacodynamic profiles. The pyrrolidine (B122466) scaffold is a common feature in drugs targeting various conditions, including neurological disorders. google.com
The N-acylation of proline, which gives rise to compounds like 1-Butanoylpyrrolidine-2-carboxylic acid, can significantly alter the molecule's properties, including its lipophilicity and ability to interact with biological targets. These modifications are a key strategy in medicinal chemistry to optimize lead compounds.
Current Research Landscape and Underexplored Potential of this compound
Currently, the body of research focusing specifically on this compound is limited. Its presence is noted in chemical supplier catalogs and databases, which provide basic physicochemical data. scbt.comuni.lu However, dedicated studies exploring its synthesis, biological activity, and therapeutic applications are not prominent in the available scientific literature.
The underexplored nature of this compound presents an opportunity for future research. Given the known biological activities of other N-acyl proline derivatives, it is plausible that this compound could exhibit interesting pharmacological properties. For instance, L-proline itself is involved in diverse physiological processes, including protein synthesis, collagen production, and neurotransmission. nih.gov Its derivatives are being investigated for their roles in cellular metabolism and as potential therapeutic agents. researchgate.net The butanoyl group could enhance membrane permeability and interaction with hydrophobic pockets of target proteins.
Historical Context and Evolution of Research on Pyrrolidine-Based Scaffolds
The significance of the pyrrolidine ring in chemistry and medicine has a long history. Proline, the parent compound, was first isolated in the early 20th century. Its unique structure and its role in protein architecture, particularly in the formation of turns and helices, were recognized over subsequent decades.
The therapeutic potential of pyrrolidine derivatives became evident with the development of ACE inhibitors like captopril, which features a modified proline scaffold. This discovery spurred extensive research into other proline derivatives, leading to the development of a wide range of drugs. The versatility of the pyrrolidine scaffold continues to be exploited in modern drug discovery, with ongoing efforts to synthesize and evaluate novel derivatives for various therapeutic targets. google.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H15NO3 | scbt.comuni.lu |
| Molecular Weight | 185.22 g/mol | scbt.com |
| IUPAC Name | This compound | |
| CAS Number | 23500-17-6 | |
| Canonical SMILES | CCCC(=O)N1CCCC1C(=O)O | uni.lu |
| InChI Key | PNRXXKVCHJXHPZ-UHFFFAOYSA-N | uni.lu |
Detailed Research Findings
As of the latest review of scientific literature, there are no specific, detailed research findings published for this compound. Research in this area is still nascent. However, based on the activities of structurally similar compounds, potential areas of investigation could include its role as an enzyme inhibitor, a modulator of cellular signaling pathways, or as a chiral building block in organic synthesis. The butanoyl moiety may influence its metabolic stability and cell penetration capabilities, which are critical parameters for any potential therapeutic agent.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butanoylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-4-8(11)10-6-3-5-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRXXKVCHJXHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946189 | |
| Record name | 1-Butanoylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23500-17-6, 23500-13-2 | |
| Record name | 1-(1-Oxobutyl)proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23500-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Oxobutyl)-L-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023500132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanoylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-oxobutyl)-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Approaches for 1-Butanoylpyrrolidine-2-carboxylic Acid
The synthesis of this compound is primarily achieved through the acylation of L-proline, a naturally occurring and readily available chiral starting material. The direct approaches focus on efficiently forming the amide bond at the nitrogen atom of the pyrrolidine (B122466) ring.
Conventional Multi-Step Organic Synthesis Strategies
The most common and conventional method for synthesizing this compound involves a multi-step sequence designed to selectively modify the proline molecule. azom.comyoutube.com This strategy typically begins with the protection of the carboxylic acid functional group to prevent it from interfering with the subsequent N-acylation step.
The general synthetic route can be summarized as follows:
Esterification of L-proline: The carboxylic acid of L-proline is first converted into an ester, commonly a methyl or ethyl ester. This protection is typically achieved under acidic conditions (e.g., using thionyl chloride in methanol) and serves to increase the solubility of the amino acid in organic solvents and prevent unwanted side reactions of the carboxyl group.
N-acylation: The resulting proline ester is then acylated at the secondary amine of the pyrrolidine ring. This is accomplished by reacting it with an acylating agent, such as butanoyl chloride or butyric anhydride (B1165640), usually in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. youtube.com This step forms the N-butanoyl group.
Saponification (Hydrolysis): The final step is the deprotection of the carboxylic acid group. The ester is hydrolyzed back to the carboxylic acid, typically using a base like sodium hydroxide (B78521) or lithium hydroxide in an aqueous solution, followed by acidification. This yields the final product, this compound. uni.lu
This multi-step approach is reliable and allows for the synthesis of a wide range of N-acyl proline derivatives by simply varying the acylating agent used in the second step. youtube.com
| Step | Reaction | Typical Reagents | Purpose |
|---|---|---|---|
| 1 | Esterification | L-Proline, Methanol (MeOH), Thionyl Chloride (SOCl₂) | Protection of the carboxylic acid group. |
| 2 | N-Acylation | Proline methyl ester, Butanoyl chloride, Triethylamine (Et₃N) | Formation of the N-butanoyl amide bond. youtube.com |
| 3 | Saponification | N-Butanoylproline methyl ester, Sodium Hydroxide (NaOH), then Hydrochloric Acid (HCl) | Deprotection to yield the final carboxylic acid. |
Investigation of Stereoselective Synthesis Routes to Pyrrolidine-2-carboxylic Acid Derivatives
Since this compound is derived from the chiral amino acid L-proline, maintaining the stereochemical integrity at the α-carbon (C2) is of paramount importance. Research into the synthesis of proline derivatives often focuses on stereoselective methods that either preserve the existing stereocenter or create new ones with high precision. nih.govresearchgate.net
While the direct acylation of L-proline generally preserves the C2 stereocenter, more complex syntheses involving the construction of the pyrrolidine ring or its functionalization require sophisticated stereoselective strategies. These methods are crucial for producing enantiomerically pure proline analogues. nih.govmdpi.com Key approaches include:
Self-Reproduction of Chirality: This concept involves the α-alkylation of L-proline derivatives without losing the original optical purity. The existing chirality of the proline molecule is used to direct the stereochemical outcome of the reaction. nih.gov
Asymmetric Catalysis: Chiral catalysts, including organocatalysts derived from proline itself, are used to control the stereochemistry of reactions that form or modify the pyrrolidine ring. researchgate.netresearchgate.net For instance, diastereoselective Mannich reactions can be used to synthesize unnatural proline-based amino acids with excellent control over the product's configuration. researchgate.net
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to an acyclic precursor, guiding a stereoselective cyclization to form the pyrrolidine ring with a specific stereochemistry. The auxiliary is then removed to yield the desired product.
These advanced methods are particularly relevant for creating substituted analogues of this compound where additional chiral centers are introduced. mdpi.com
Synthesis of Analogues and Derivatives of Pyrrolidine-2-carboxylic Acid
The core structure of this compound can be modified in numerous ways to create a diverse library of chemical compounds. These modifications can occur at the pyrrolidine ring, the carboxyl group, or by altering the N-acyl chain.
Strategies for Pyrrolidine Ring Functionalization
Functionalizing the pyrrolidine ring itself introduces structural diversity and allows for the fine-tuning of molecular properties. A variety of synthetic methods have been developed to modify the C-H bonds of the ring.
α-C–H Functionalization: Recent advances have enabled the direct functionalization of the C-H bond at the α-position (C2) or other positions of the pyrrolidine ring. Redox-neutral methods, for example, can introduce aryl groups at the α-position using a quinone monoacetal as an oxidizing agent. rsc.orgrsc.org
Ring Contraction and Expansion: Pyrrolidine derivatives can be synthesized through skeletal rearrangement reactions. For instance, a photo-promoted ring contraction of pyridines using silylborane can produce pyrrolidine skeletons. osaka-u.ac.jp Conversely, ring expansion of smaller rings can also be employed.
Functionalization via Cyclic Precursors: Readily available precursors like 4-hydroxyproline (B1632879) provide a convenient starting point for introducing functionality at the C4 position of the pyrrolidine ring. nih.gov
Cycloaddition Reactions: [3+2] cycloaddition reactions involving azomethine ylides are a powerful tool for constructing substituted pyrrolidine rings from the ground up, offering control over the substitution pattern. osaka-u.ac.jp
| Strategy | Description | Example Reaction | Reference |
|---|---|---|---|
| Redox-Neutral α-Arylation | Direct introduction of an aryl group at the α-carbon of the pyrrolidine ring. | Reaction of pyrrolidine with a quinone monoacetal and an aromatic nucleophile. | rsc.orgrsc.org |
| Ring Contraction | Synthesis of a pyrrolidine skeleton from a larger ring, such as pyridine (B92270). | Photo-promoted reaction of pyridine with silylborane. | osaka-u.ac.jp |
| Intramolecular Cyclization | Formation of the pyrrolidine ring from a linear precursor containing an amine and a reactive group. | Amino-zinc-ene-enolate cyclization. | nih.gov |
| Palladium-Mediated Coupling | Introduction of groups at specific positions using a palladium catalyst. | Coupling on an enol triflate derived from 3-hydroxyproline. | nih.gov |
Amidation and Esterification Techniques in Derivatization
The carboxylic acid moiety of this compound is a prime site for derivatization, most commonly through the formation of amides and esters. These reactions are fundamental in medicinal chemistry for creating analogues with varied physicochemical properties.
Amide Bond Formation: The carboxylic acid can be coupled with a wide range of amines to form amides. This is typically accomplished using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or DCC (N,N'-Dicyclohexylcarbodiimide). These reagents activate the carboxylic acid, facilitating its reaction with an amine. acs.org
Esterification: Esters are synthesized by reacting the carboxylic acid with an alcohol. Classic Fischer esterification (reacting with an alcohol under acidic catalysis) can be used. For more sensitive substrates, milder methods are employed, such as the Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride that then reacts with the alcohol. acs.org
These derivatization techniques are essential for exploring structure-activity relationships, as converting the carboxylic acid to an ester or amide can significantly impact a molecule's polarity, ability to form hydrogen bonds, and metabolic stability. acs.org
Incorporation of Novel Side Chains and Aromatic Moieties
Beyond simple functionalization, entire side chains and complex aromatic systems can be incorporated into the pyrrolidine framework to create highly novel analogues. These strategies often rely on modern cross-coupling and C-H activation reactions.
One powerful strategy involves the palladium-catalyzed C(sp³)–H activation of an N-acyl proline derivative. This allows for the direct coupling of the pyrrolidine ring with aryl halides or other partners, forging new carbon-carbon bonds. nih.gov This approach has been used to synthesize complex analogues, such as (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid derivatives, demonstrating its utility in accessing previously hard-to-make structures. nih.gov
Other methods for introducing novel side chains include:
Ullmann-type reactions: Copper-catalyzed coupling reactions can be used to form C-N or C-O bonds, attaching new functionalities to the pyrrolidine scaffold. organic-chemistry.org
Alkylation of Proline Enolates: As mentioned in the stereoselective synthesis section, the alkylation of enolates derived from proline esters can introduce a wide variety of alkyl and benzyl (B1604629) side chains at the α-position. nih.gov
Ring-Opening Reactions: The ring-opening of precursor molecules like oxiranes with specific nucleophiles, followed by cyclization, can build pyrrolidine rings with embedded fluorinated side chains. organic-chemistry.org
These sophisticated synthetic methods provide access to a vast chemical space, enabling the design and creation of pyrrolidine-based compounds with diverse and complex architectures.
Mechanistic Studies of Synthetic Transformations
The synthesis of N-acyl-pyrrolidine-2-carboxylic acids, such as this compound, involves intricate chemical transformations. Understanding the underlying mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling stereochemistry. This section delves into the elucidated reaction pathways for forming the core pyrrolidine ring, the pivotal role of catalysis in achieving synthetic efficiency, and the emerging use of biocatalytic strategies.
Elucidation of Reaction Pathways for Pyrrolidine Ring Formation
The formation of the pyrrolidine ring, the central scaffold of this compound, can be achieved through various synthetic routes. The mechanistic understanding of these pathways is often derived from computational studies and experimental observations of related structures.
A primary method for constructing the five-membered pyrrolidine ring is through cyclization reactions. One common strategy involves the intramolecular cyclization of a linear precursor containing an amine and a suitable electrophilic group. For instance, the cyclization of amine-tethered alkynes can be catalyzed by metals like copper. A proposed mechanism suggests that the initial step could be either alkylation or cyclization, with the latter often favored due to the Thorpe-Ingold effect, which facilitates ring closure. nih.gov
Another powerful and widely studied method for pyrrolidine synthesis is the [3+2] dipolar cycloaddition reaction. acs.org This reaction typically involves an azomethine ylide (the 1,3-dipole) reacting with an alkene (the dipolarophile). acs.orgnih.gov The mechanism provides a high degree of control over the regiochemistry and stereochemistry of the resulting pyrrolidine ring. The selectivity of these cycloadditions is highly dependent on the nature of the dipolarophile used. acs.org
The table below summarizes the key mechanistic steps and associated energy barriers for a model pyrrolidine ring formation reaction, as determined by computational analysis.
| Reaction Stage | Mechanistic Step | Key Transformation | Activation Energy (kJ mol⁻¹) |
| 1 | Michael Addition | C-C bond formation between nitromethane (B149229) and coumarin. | 21.7 rsc.orgresearchgate.net |
| 2 | Tautomerization | Proton transfer to form aci-nitromethyl group. | 197.8 rsc.orgresearchgate.net |
| 3 | Rearrangement | Oxygen migration from N to C atom (Nef-type). | 142.4 (water-assisted) rsc.orgresearchgate.net |
| 4 | Tautomerization | Formation of hydroxy-N-hydroxyiminomethyl group. | 178.4 rsc.orgresearchgate.net |
| 5 | Cyclization | N–C2 bond formation and ring closure. | 11.9 rsc.orgresearchgate.net |
This data is derived from a quantum chemical study on the synthesis of pyrrolidinedione derivatives and serves as a model for understanding the energetic landscape of pyrrolidine ring formation. rsc.orgresearchgate.net
Role of Catalysis in Yield and Selectivity of Pyrrolidine Carboxylic Acid Synthesis
Catalysis is fundamental to the modern synthesis of pyrrolidine carboxylic acid derivatives, offering pathways to high yields, regioselectivity, and, crucially for chiral molecules, enantioselectivity. Both metal-based catalysts and organocatalysts play significant roles.
Metal Catalysis: Transition metals like iridium, copper, rhodium, and cobalt are extensively used to catalyze the formation of pyrrolidines.
Iridium (Ir): Cp*Ir complexes have been shown to catalyze the N-heterocyclization of primary amines with diols to give various cyclic amines, including pyrrolidines, in excellent yields. organic-chemistry.org More advanced iridacycle complexes can facilitate a "borrowing hydrogen" annulation process, directly producing chiral N-heterocycles from racemic diols and primary amines. organic-chemistry.org
Copper (Cu): Copper catalysts are effective in intramolecular amination reactions, including those involving unactivated C(sp³)-H bonds, to produce pyrrolidines with high regio- and chemoselectivity. organic-chemistry.org Copper catalysis is also central to the three-component tandem amination/cyanation/alkylation sequence, which yields functionalized pyrrolidines. nih.gov
Rhodium (Rh) and Cobalt (Co): Dirhodium catalysts enable intramolecular nitrene insertion into sp³ C-H bonds for diastereoselective pyrrolidine synthesis under mild conditions. organic-chemistry.org Cobalt complexes, in conjunction with chiral ligands, can be used for catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines to access chiral C2-alkylated pyrrolidines. organic-chemistry.org
Organocatalysis: L-Proline (pyrrolidine-2-carboxylic acid) itself is a renowned organocatalyst. researchgate.net Its derivatives are designed to enhance catalytic activity and enantioselectivity. Bifunctional organocatalysts, which combine the pyrrolidine motif with another functional group like a sulfonamide, are particularly effective. These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding, steering the reaction towards a specific stereochemical outcome. nih.gov For instance, L-prolinamido-sulfonamides have been synthesized and evaluated in asymmetric aldol (B89426) reactions, where an intramolecular hydrogen bond between the sulfonamide NH and the prolinamide C=O was found to lock the catalyst's conformation, influencing selectivity. nih.gov
The following table presents examples of catalytic systems used in the synthesis of pyrrolidine derivatives and their reported performance.
| Catalyst System | Reaction Type | Key Outcome | Reported Yield / Selectivity |
| Cp*Ir Complex | N-heterocyclization of amines with diols | Synthesis of five-membered cyclic amines | Good to excellent yields organic-chemistry.org |
| Copper Catalyst | Intramolecular C(sp³)-H Amination | Regio- and chemoselective pyrrolidine formation | Good yields organic-chemistry.org |
| Co₂(CO)₈ / Phenylsilane | Reductive amination of levulinic acid | Selective formation of pyrrolidines over pyrrolidones | Yields depend on silane (B1218182) equivalents organic-chemistry.org |
| (S,S)-Proline-based Sulfonamide | Asymmetric Aldol Reaction | High enantioselectivity | Up to 99% yield, up to 80% ee nih.gov |
| Pd(OAc)₂ / Xantphos | C(sp³)-H Activation/Carbonylation | Stereoselective synthesis of substituted proline analogs | 31-63% yields for key steps nih.gov |
Chemo-Enzymatic and Biocatalytic Strategies in Pyrrolidine Chemistry
The integration of enzymatic methods with traditional chemical synthesis, known as chemo-enzymatic strategies, offers a powerful approach to pyrrolidine chemistry. This combination leverages the high selectivity and mild operating conditions of enzymes with the versatility of chemical reactions. nih.govparadisiresearch.com
Enzymatic Transformations: Enzymes such as lipases, proteases, and oxidoreductases are valuable tools. For a molecule like this compound, a key step is the acylation of the nitrogen atom of the pyrrolidine ring. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are exceptionally efficient at catalyzing acylation and transesterification reactions. researchgate.net They can be used to selectively introduce the butanoyl group onto the pyrrolidine-2-carboxylic acid scaffold, often under solvent-free conditions and with high yields. researchgate.net
Furthermore, enzymes can be employed in the core synthesis of the chiral pyrrolidine ring. For example, engineered P450 enzymes can perform oxidative cyclizations, while other enzymes can resolve racemic mixtures to provide enantiomerically pure starting materials. The use of whole-cell biocatalysts, where an enzyme is displayed on the surface of a microorganism like yeast, presents a cost-effective and recyclable alternative to using isolated enzymes. researchgate.net
Integrated Cascades: The true power of this approach lies in creating multi-step synthetic cascades that combine enzymatic and chemical steps. paradisiresearch.com A chemical reaction might be used to construct a linear precursor, which is then subjected to an enzyme for a stereoselective cyclization or functional group modification. This strategy allows for the generation of highly complex and pure molecules that would be difficult to obtain using either methodology alone. nih.gov For instance, a chemical synthesis could produce a racemic pyrrolidine-2-carboxylic acid ester, followed by an enzymatic hydrolysis step where a lipase selectively acts on one enantiomer, allowing for the separation of the two.
The table below outlines the application of different enzyme classes in synthetic strategies relevant to pyrrolidine derivatives.
| Enzyme Class | Example | Relevant Transformation | Advantages in Synthesis |
| Hydrolases (Lipases) | Candida antarctica Lipase B (CALB) | N-acylation, transesterification, kinetic resolution | High selectivity, mild/solvent-free conditions, recyclability researchgate.net |
| Oxidoreductases | Cytochrome P450s | Oxidative allylic rearrangement, cyclization | Access to complex rearrangements and ring formations nih.gov |
| Thioesterases (TE) | From NRPS/PKS gene clusters | Regioselective macrocyclization | Potential for intramolecular condensation to form cyclic structures nih.gov |
Preclinical Biological Activity and Mechanistic Investigations
Enzyme Target Modulation Studies
The unique structural features of 1-Butanoylpyrrolidine-2-carboxylic acid, particularly the N-acylated proline scaffold, suggest its potential to interact with a range of enzymes. Proline's constrained cyclic structure is a key recognition element for many enzymes, and the addition of a butanoyl group can influence binding affinity and selectivity.
Interaction with Specific Protease Classes and Enzyme Inhibition Kinetics
At present, specific studies detailing the interaction of this compound with various protease classes are not extensively documented. However, the broader class of N-acyl-L-proline derivatives has been investigated for their potential to inhibit proteases. The inhibitory activity of such compounds often depends on the nature of the acyl group and the specific protease being targeted. The butanoyl group in this compound may confer a degree of lipophilicity that could facilitate its entry into the active sites of certain proteases. Further research is required to determine its specific targets and to characterize the kinetics of inhibition, including parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
Exploration of Dipeptidyl-Peptidase IV (DPP IV) Modulation by Pyrrolidine-Based Compounds
Dipeptidyl-peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. A number of pyrrolidine-based compounds have been developed as potent DPP-IV inhibitors for the treatment of type 2 diabetes. For instance, a series of substituted pyrrolidine-2,4-dicarboxylic acid amides have demonstrated significant in vitro DPP-IV inhibition, with IC50 values ranging from 2 to 250 nM nih.gov. While these compounds are structurally distinct from this compound, their efficacy highlights the potential of the pyrrolidine (B122466) scaffold to interact with the active site of DPP-IV. Computational docking and dynamic simulation studies on pyrrolidine-2-carboxylic acid analogs have also been conducted to explore their DPP-IV inhibitory potential nih.gov. The butanoyl group of this compound could potentially occupy a hydrophobic pocket within the DPP-IV active site, but empirical data from specific assays are needed to confirm this hypothesis and quantify its inhibitory activity.
Studies on Carboxylate Reductases and Their Role in Metabolism and Synthesis
Carboxylate reductases are enzymes that catalyze the reduction of carboxylic acids to aldehydes. These enzymes are of significant interest in biocatalysis and metabolic engineering nih.gov. While there is no direct evidence of this compound acting as a substrate or inhibitor of carboxylate reductases, its carboxylic acid moiety makes it a potential candidate for interaction. The metabolism of this compound in vivo could involve such enzymes. Conversely, enzymatic synthesis of related N-acyl-L-proline derivatives has been demonstrated. For example, a thermostable N-acyl-L-proline acylase has been utilized for the synthesis of L-proline from various N-acyl-L-proline derivatives and, in the reverse reaction, to produce N-propionyl-L-proline and N-butyryl-L-proline (this compound) from L-proline and the corresponding carboxylic acids google.com.
Off-Target Enzyme Interactions and Selectivity Profiling (e.g., Carbonic Anhydrase)
Assessing the selectivity of a compound is crucial in preclinical development. Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that are common off-targets for various drugs. The interaction of amino acid-based compounds with CAs has been a subject of study, with some derivatives showing inhibitory activity nih.gov. The carboxylic acid group of this compound could potentially interact with the zinc ion in the active site of CAs. However, without specific screening data, its profile as a CA inhibitor remains unknown. A comprehensive selectivity profile would require testing against a panel of CAs and other relevant enzymes to identify any potential off-target interactions.
Anti-Inflammatory Research Paradigms
The potential anti-inflammatory properties of proline and its derivatives are an emerging area of research. Proline itself has been shown to exert anti-inflammatory effects in certain contexts nih.govfrontiersin.orgnih.gov.
Mechanistic Inhibition of Inflammasome Pathways (e.g., NLRP3) in Cellular Models
The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. While there are no direct studies on the effect of this compound on NLRP3 inflammasome activation, the anti-inflammatory potential of related compounds suggests this is a plausible area for investigation. For example, L-proline has been shown to reverse the expression of pro-inflammatory genes in microglial cells under certain conditions mdpi.com. The mechanism by which N-acyl-proline derivatives might modulate inflammasome activity could involve direct interaction with components of the inflammasome complex or indirect effects on upstream signaling pathways. Cellular models of NLRP3 activation, for instance, using lipopolysaccharide (LPS) and ATP stimulation in macrophages, would be necessary to determine if this compound can inhibit the assembly or activation of the NLRP3 inflammasome and subsequent cytokine release.
Modulation of Pro-Inflammatory Cytokine Production in in vitro Systems
Currently, there is a lack of specific research data detailing the modulatory effects of this compound on the production of pro-inflammatory cytokines in in vitro systems. While related compounds have been investigated for their influence on inflammatory pathways, dedicated studies on this particular molecule are not publicly available. For instance, research on L-Azetidine-2-carboxylic acid, a different non-protein amino acid, has shown that it can trigger pro-inflammatory responses in microglial cells. However, these findings cannot be directly extrapolated to this compound. Further investigation is required to determine if and how this compound interacts with inflammatory signaling cascades and cytokine production.
Anticancer Research Frameworks
The potential of this compound within anticancer research remains largely unexplored. The following sections outline key preclinical research areas that would be essential to elucidate any anti-neoplastic properties.
Preclinical Antagonism of Inhibitor of Apoptosis (IAP) Proteins and Associated Cellular Responses
There is no available scientific literature that investigates the ability of this compound to act as an antagonist of Inhibitor of Apoptosis (IAP) proteins. IAP proteins are crucial regulators of apoptosis, and their inhibition is a key strategy in cancer therapy to promote cancer cell death. The human IAP family includes members such as XIAP, cIAP1, and cIAP2, which are often overexpressed in tumor cells. Research into whether this compound can bind to and inhibit these proteins would be a critical first step in assessing its potential as an anticancer agent.
Evaluation of Cellular Viability and Apoptosis Induction in in vitro Cancer Cell Lines
Specific studies on the effects of this compound on the cellular viability and induction of apoptosis in in vitro cancer cell lines have not been reported. The process of apoptosis is a primary target for many cancer therapies, aiming to eliminate malignant cells. Investigations using various cancer cell lines would be necessary to determine if this compound can reduce cell proliferation or trigger programmed cell death.
Efficacy Assessments in Preclinical in vivo Xenograft Models
As there is no foundational in vitro data on the anticancer activity of this compound, no efficacy assessments in preclinical in vivo xenograft models have been conducted. Such studies are contingent on promising initial results that demonstrate a significant reduction in cancer cell viability and the induction of apoptosis.
Antimicrobial and Antifungal Investigations
The antimicrobial properties of this compound are yet to be characterized.
In vitro Antifungal Efficacy Against Clinically Relevant Fungi
The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. While direct studies on the antifungal properties of this compound are not available, research into structurally related proline-containing compounds suggests that the pyrrolidine scaffold may serve as a basis for the development of new antifungal drugs.
Proline-based 2,5-diketopiperazines, which are cyclic dipeptides, have been evaluated for their efficacy against common foodborne pathogens. For instance, cyclo(L-Leu-L-Pro) has demonstrated significant inhibitory effects on the growth of certain fungal strains. nih.gov Additionally, metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide have shown significant antifungal activities against selected fungi, indicating that the pyrrolidine ring is a viable backbone for antifungal drug design. nih.gov
These findings, while not directly pertaining to this compound, highlight the potential of the pyrrolidine moiety in exerting antifungal effects. Further investigation is warranted to determine if N-acylation with a butanoyl group confers any specific antifungal properties to the pyrrolidine-2-carboxylic acid core.
Table 1: Antifungal Activity of Related Pyrrolidine Derivatives
| Compound Class | Fungal Strain(s) | Observed Effect |
|---|---|---|
| Proline-based 2,5-Diketopiperazines | Foodborne pathogens | Inhibition of growth nih.gov |
| Pyrrolidone Thiosemicarbazone Complexes | Aspergillus niger, Candida albicans | Significant antifungal activity nih.gov |
Assessment of Antimycobacterial Potential in Preclinical Models
The global health threat of tuberculosis, caused by Mycobacterium tuberculosis, has spurred research into new antimycobacterial agents. The pyrrolidine scaffold has been explored in this context. A study focused on pyrrolidine carboxamides identified these compounds as a novel class of inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.gov InhA is a crucial enzyme in the mycobacterial fatty acid synthesis pathway and is a validated drug target.
The study revealed that specific substitutions on the pyrrolidine carboxamide core could lead to potent InhA inhibition, with some compounds exhibiting submicromolar IC50 values. nih.gov This suggests that the pyrrolidine-2-carboxylic acid backbone can be functionalized to effectively target key enzymes in M. tuberculosis. The butanoyl group in this compound represents one such functionalization, although its specific efficacy against mycobacterial targets remains to be determined through direct experimental evaluation.
Table 2: Antimycobacterial Activity of Related Pyrrolidine Derivatives
| Compound Class | Target | Organism | Key Findings |
|---|---|---|---|
| Pyrrolidine Carboxamides | Enoyl Acyl Carrier Protein Reductase (InhA) | Mycobacterium tuberculosis | Identification of potent inhibitors with submicromolar IC50 values nih.gov |
Antiviral Activity and Target Engagement
The versatility of the pyrrolidine ring is also evident in antiviral research, where its derivatives have been investigated for activity against a range of viruses.
While no direct anti-HIV activity has been reported for this compound, the broader class of pyrrolidine derivatives has been investigated as potential anti-HIV agents. biointerfaceresearch.com For instance, certain isoquinoline-based CXCR4 antagonists containing a pyrrolidine moiety have demonstrated potent anti-HIV activity. mdpi.com CXCR4 is a coreceptor for HIV entry into T cells, and its antagonism represents a valid therapeutic strategy. These findings indicate that the pyrrolidine scaffold can be incorporated into molecules that inhibit HIV replication by targeting viral entry. Further research would be necessary to ascertain if N-acyl-proline derivatives like this compound possess any inhibitory activity against HIV replication through this or other mechanisms.
The pyrrolidine ring is a structural component of several antiviral drugs used for the treatment of Hepatitis C. nih.gov A patent for 4-(pyrazine-2-yl)-pyrrolidine-2-carboxylic acid compounds and their derivatives describes them as Hepatitis C virus inhibitors. wipo.int This suggests that the pyrrolidine-2-carboxylic acid core is a promising scaffold for the development of anti-HCV agents. The specific contribution of the butanoyl group in this compound to any potential anti-HCV activity is unknown and would require dedicated studies using HCV replicon systems.
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drugs. mdpi.comnih.gov Notably, the structure of the highly successful oral antiviral nirmatrelvir includes a bicyclic proline derivative. mdpi.com This highlights the importance of the proline/pyrrolidine scaffold in the design of potent SARS-CoV-2 Mpro inhibitors. While there is no direct evidence of this compound inhibiting the SARS-CoV-2 main protease, the established role of proline derivatives in this context suggests that this class of compounds warrants investigation for potential anti-SARS-CoV-2 activity.
Table 3: Antiviral Potential of Related Pyrrolidine Scaffolds
| Virus | Target/Mechanism | Compound Class/Example |
|---|---|---|
| HIV | CXCR4 Antagonism (Viral Entry) | Isoquinoline-based derivatives mdpi.com |
| HCV | Viral Inhibition | 4-(Pyrazine-2-yl)-pyrrolidine-2-carboxylic acid derivatives wipo.int |
| SARS-CoV-2 | Main Protease (Mpro) Inhibition | Bicyclic proline derivative in Nirmatrelvir mdpi.com |
Neurobiological and Central Nervous System (CNS) Research
L-proline and its derivatives play complex roles in the central nervous system (CNS). nih.govresearchgate.net L-proline itself is involved in both excitatory and inhibitory neurotransmission. nih.gov Dysregulated levels of proline in the brain have been linked to neurological and psychiatric disorders. researchgate.net
Given that this compound is a derivative of L-proline, it has the potential to interact with CNS targets. Studies on proline suggest that it can influence cognitive function and behavior. nih.gov The N-butanoyl group could modulate the physicochemical properties of the parent molecule, such as its lipophilicity, which in turn could affect its ability to cross the blood-brain barrier and interact with neuronal targets. However, without specific preclinical studies on this compound, its neurobiological profile remains speculative.
Characterization of Neuroprotective Effects in Preclinical Models
There is no specific information available in the scientific literature regarding the neuroprotective effects of this compound. However, studies on other pyrrolidine derivatives have shown some promise in preclinical models of neurological disorders. For instance, certain novel pyrrolidine-2-one derivatives have been investigated for their potential to mitigate cognitive deficits. nih.gov These studies often explore the compounds' ability to reduce oxidative stress and neuroinflammation, which are common pathological features of neurodegenerative diseases.
Modulation of Long-Term Potentiation (LTP) and Cognitive Function
Direct studies on the effect of this compound on long-term potentiation (LTP), a cellular mechanism underlying learning and memory, are absent from the scientific literature. Research in this area has largely focused on other molecules that modulate synaptic plasticity. The modulation of LTP is a key area of interest for cognitive enhancement, but no data currently link this compound to this process.
Other Preclinical Pharmacological Activities
Diuretic Activity in Animal Models
There is no available data from preclinical animal models to support or refute the diuretic activity of this compound. Standard preclinical models for assessing diuretic activity involve measuring urine output and electrolyte excretion in animals, but this specific compound has not been evaluated in such assays according to the available literature.
Advanced Computational and Theoretical Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-Butanoylpyrrolidine-2-carboxylic acid, docking simulations can elucidate its potential interactions with biological macromolecules, such as enzymes or receptors.
While specific docking studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar pyrrolidine (B122466) carboxamides. For instance, research on pyrrolidine carboxamides as inhibitors of Mycobacterium tuberculosis InhA (enoyl acyl carrier protein reductase) reveals potential binding modes. nih.gov It is plausible that this compound could adopt similar orientations within an enzyme's active site.
The carboxylic acid moiety is crucial for forming key interactions. In many enzymes, the carboxylate group can act as a hydrogen bond acceptor or donor, anchoring the ligand within the binding pocket. The butanoyl chain would likely occupy a hydrophobic pocket, while the pyrrolidine ring provides a rigid scaffold. The binding modes for carboxylic acid-containing ligands can vary, often including chelate and bridging modes, with the latter being more common for carboxylate linkers. buffalo.edu
A hypothetical binding mode of this compound within an enzyme active site could involve:
Hydrogen Bonding: The carboxylic acid's hydroxyl group and carbonyl oxygen can form hydrogen bonds with polar amino acid residues like Tyrosine, Serine, or the backbone amide groups. nih.gov
Hydrophobic Interactions: The butanoyl group and the aliphatic part of the pyrrolidine ring can engage in van der Waals and hydrophobic interactions with nonpolar residues such as Alanine, Leucine, and Proline. nih.gov
Ionic Interactions: Depending on the pH of the microenvironment, the deprotonated carboxylate could form salt bridges with positively charged residues like Lysine or Arginine.
The analysis of ligand-protein interaction networks provides a detailed map of all the contacts between the ligand and the protein. For a compound like this compound, this analysis would typically be performed post-docking. The interactions for related pyrrolidine derivatives with enzymes like InhA have been shown to involve a network of both hydrogen bonds and hydrophobic contacts. nih.gov For example, the oxygen on the carbonyl group of a pyrrolidine ring can form hydrogen bonds with residues like Tyrosine and with components of cofactors like nicotinamide (B372718) ribose. nih.gov The stability of the ligand-protein complex is a cumulative effect of these varied interactions.
A summary of potential interactions based on studies of analogous compounds is presented below:
| Interaction Type | Potential Interacting Residues/Moieties | Moiety of this compound Involved |
| Hydrogen Bonding | Tyr, Ser, Thr, Asn, Gln, Main-chain NH | Carboxylic acid (-COOH) |
| Hydrophobic/van der Waals | Ala, Val, Leu, Ile, Pro, Met, Phe | Butanoyl chain, Pyrrolidine ring |
| Ionic (Salt Bridge) | Lys, Arg, His | Carboxylate (-COO⁻) |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of molecules and their complexes over time, taking into account the explicit movement of atoms and the influence of the surrounding environment.
The conformational flexibility of this compound is a key determinant of its binding affinity and selectivity. The carboxylic acid group itself can exist in different conformations, most notably the syn and anti arrangements of the O=C-O-H dihedral angle. nih.gov While the syn conformation is generally more stable in the gas phase, the anti conformation can be favored in aqueous solutions due to better stabilization through solvent interactions. nih.gov
MD simulations of the ligand-protein complex, initiated from a docked pose, can reveal the stability of the binding mode and any conformational changes in the ligand or protein upon binding. For instance, studies on pyrrolidin-2-one derivatives have used MD simulations of up to 100 nanoseconds to confirm the stability of ligand-enzyme complexes. researchgate.net Such simulations for this compound would track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex over time.
The study of carboxylic acids in different environments has shown that the solvent can significantly influence conformational preferences. nih.govresearchgate.net For this compound, the presence of water would be crucial in stabilizing the polar carboxylic acid group at the solvent-exposed edge of a binding pocket, while the more nonpolar butanoyl and pyrrolidine moieties might be driven into a hydrophobic cavity, a phenomenon known as the hydrophobic effect.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable data on molecular geometry, vibrational frequencies, and electronic properties, which can complement experimental findings.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d) or 6-311++G(d,p), are commonly employed for compounds containing carboxylic acids and heterocyclic rings. biointerfaceresearch.comnih.govorientjchem.org For this compound, DFT could be used to determine its optimized molecular structure, including bond lengths and angles.
Furthermore, DFT is used to calculate electronic properties that describe the chemical reactivity of a molecule. These properties are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
A representative table of DFT-calculated properties for a related carboxylic acid derivative is shown below, illustrating the type of data that would be generated for this compound. researchgate.net
| Calculated Property | Representative Value (eV) | Description |
| Energy of HOMO (EHOMO) | -6.5 to -7.5 | Represents the ability to donate an electron. |
| Energy of LUMO (ELUMO) | -1.0 to -2.0 | Represents the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Indicates chemical reactivity and kinetic stability. |
| Chemical Potential (μ) | -3.5 to -4.5 | Describes the escaping tendency of an electron from an equilibrium state. |
| Global Hardness (η) | 2.25 to 3.25 | Measures the resistance to change in electron distribution. |
| Global Electrophilicity Index (ω) | ~3.17 | Measures the propensity of a species to accept electrons. |
| Nucleophilicity (N) | ~3.55 | Measures the nucleophilic character of a molecule. |
Note: The values in the table are illustrative and based on similar molecules found in the literature. researchgate.net
DFT can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and are useful for identifying regions prone to electrophilic and nucleophilic attack. nih.gov For this compound, the MEP map would show a negative potential (red/yellow) around the carbonyl and hydroxyl oxygens, indicating sites for electrophilic attack and hydrogen bonding, and a positive potential (blue) around the acidic hydrogen.
Elucidation of Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. indexcopernicus.com By applying DFT calculations, typically using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), the electronic properties and reactivity of this compound can be elucidated. indexcopernicus.comnih.gov
Key electronic descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. mdpi.comvjst.vn A larger energy gap suggests higher stability and lower reactivity. vjst.vn
Other important reactivity descriptors that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and potential for undergoing various chemical reactions. researchgate.net The molecular electrostatic potential (MEP) map is another valuable tool, which visually represents the charge distribution and helps in identifying regions prone to electrophilic and nucleophilic attack. vjst.vnresearchgate.net
Table 1: Predicted Electronic and Reactivity Descriptors for this compound
| Descriptor | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -0.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Chemical stability and reactivity |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |
| Electronegativity | 3.65 eV | Tendency to attract electrons |
| Chemical Hardness | 2.85 eV | Resistance to change in electron distribution |
| Global Electrophilicity Index | 2.34 eV | Propensity to accept electrons |
Note: The values in this table are illustrative and based on typical ranges observed for similar N-acyl amino acid derivatives in computational studies. Actual values would require specific DFT calculations for this molecule.
Understanding Intermolecular Interactions within Crystal Structures
The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. ed.ac.ukresearchgate.net Understanding these interactions is fundamental to predicting the crystal packing, polymorphism, and physical properties of a solid-state material. mdpi.commdpi.com For this compound, the primary intermolecular interactions are expected to be hydrogen bonds, given the presence of the carboxylic acid and amide functional groups. ed.ac.uk
Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bond | Carboxylic acid O-H | Amide C=O or Carboxylic acid C=O | Formation of strong dimeric or catemeric synthons |
| Hydrogen Bond | Amide N-H | Carboxylic acid C=O | Contribution to the primary hydrogen-bonding network |
| van der Waals | Butanoyl chain C-H | Adjacent molecules | Stabilization of the crystal lattice through weaker, non-directional forces |
| C-H···O Interactions | Pyrrolidine/Butanoyl C-H | Carbonyl/Carboxyl Oxygen | Further stabilization of the three-dimensional packing |
Note: This table presents a qualitative prediction of likely intermolecular interactions based on the molecular structure. A definitive analysis would require experimental crystal structure data.
In Silico Pharmacokinetics and Metabolism Prediction (Preclinical Focus)
In the early stages of drug discovery, in silico models are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.gov These predictions help in prioritizing candidates for further preclinical development and reduce the reliance on animal testing. nih.gov
Predictive Models for Absorption, Distribution, Metabolism, and Excretion (ADMET) in Animal Models
A variety of computational models and software platforms, such as pkCSM, ADMET Predictor, and others, are used to predict the ADMET properties of small molecules. These tools often employ quantitative structure-property relationship (QSPR) models, which correlate molecular descriptors with experimentally determined pharmacokinetic parameters. nih.gov For this compound, these models can provide predictions for key ADMET parameters in a preclinical animal model, such as the rat.
Important predicted properties include intestinal absorption, blood-brain barrier penetration, plasma protein binding, and clearance mechanisms. These predictions are based on the physicochemical properties of the molecule, such as its lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors.
Table 3: Predicted ADMET Properties of this compound in a Rat Model
| ADMET Property | Predicted Value/Classification | Implication for Preclinical Development |
| Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate to High | Suggests efficient transport across the intestinal epithelium. |
| Blood-Brain Barrier (BBB) Penetration | Low | The compound is unlikely to cross into the central nervous system. |
| Plasma Protein Binding | Moderate | A significant fraction of the compound may be bound to plasma proteins, affecting its distribution. |
| CYP450 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this major metabolic enzyme. |
| Renal Organic Cation Transporter (OCT2) Substrate | Likely | Potential for renal excretion as a clearance mechanism. |
| Total Clearance | Moderate | Suggests a reasonable half-life in the body. |
Note: These predictions are illustrative and generated based on the expected properties of a small molecule with the given structure, using principles from in silico ADMET modeling. Specific software would be needed for precise predictions.
Prediction of Metabolic Pathways and Metabolite Structures
Understanding the metabolic fate of a compound is crucial for assessing its efficacy and potential for toxicity. In silico tools like BioTransformer can predict the likely metabolic transformations a molecule will undergo in a biological system. nih.gov For this compound, being an N-acyl amino acid, its metabolism is expected to follow pathways common to this class of compounds. nih.govfrontiersin.org
The primary metabolic pathway is likely the hydrolysis of the amide bond by amidases, such as fatty acid amide hydrolase (FAAH), to yield butanoic acid and proline. nih.gov Both of these metabolites are endogenous compounds and would enter their respective metabolic pathways. wikipedia.org Another potential metabolic route is the oxidation of the butanoyl chain, which can occur at various positions (ω, ω-1, ω-2) by cytochrome P450 enzymes, leading to hydroxylated and subsequently carboxylated metabolites. nih.govacs.org
Table 4: Predicted Metabolites of this compound
| Metabolite Name | Structure | Predicted Metabolic Pathway |
| Proline | C5H9NO2 | Amide hydrolysis |
| Butanoic acid | C4H8O2 | Amide hydrolysis |
| 4-Hydroxy-1-butanoylpyrrolidine-2-carboxylic acid | C9H15NO4 | ω-1 oxidation of the butanoyl chain |
| 3-Hydroxy-1-butanoylpyrrolidine-2-carboxylic acid | C9H15NO4 | ω-2 oxidation of the butanoyl chain |
| 1-(4-Carboxypropanoyl)pyrrolidine-2-carboxylic acid | C9H13NO5 | Further oxidation of the butanoyl chain |
Note: The predicted metabolites are based on known biotransformations of N-acylated amino acids and fatty acids.
Cheminformatics and Data Mining for Analogous Compounds
Cheminformatics and data mining are essential for identifying structurally similar compounds with known biological activities, which can provide insights into the potential therapeutic applications of a new molecule. researchgate.net By searching chemical databases such as PubChem, ChEMBL, and others, it is possible to find analogs of this compound and analyze their structure-activity relationships (SAR). nih.gov
The pyrrolidine-2-carboxylic acid (proline) scaffold is a common feature in many biologically active compounds, including enzyme inhibitors, receptor agonists/antagonists, and antimicrobial agents. researchgate.netmdpi.com Data mining can reveal that modifications to the acyl chain and the pyrrolidine ring can significantly impact the biological activity and selectivity of these compounds. nih.gov For example, various N-acylproline derivatives have been investigated for a range of therapeutic targets.
Table 5: Bioactive Analogs of this compound
| Compound Name | Structure | Reported Biological Activity/Target |
| Captopril | C9H15NO3S | Angiotensin-converting enzyme (ACE) inhibitor |
| L-Prolyl-L-leucine | C11H20N2O3 | Dipeptidyl peptidase-4 (DPP-4) inhibitor |
| N-Oleoyl-L-proline | C23H41NO3 | Endocannabinoid-related lipid with roles in energy homeostasis |
| (S)-1-((S)-2-(4-fluorobenzamido)propanoyl)pyrrolidine-2-carboxamide | C19H25FN4O3 | Cathepsin K inhibitor |
Note: This table provides examples of known bioactive compounds containing the N-acylproline or a related scaffold to illustrate the utility of cheminformatics in lead discovery.
Analytical Characterization for Research and Development
Spectroscopic Methods for Structure Elucidation
Spectroscopy is a cornerstone in the molecular identification of N-acyl amino acids like 1-Butanoylpyrrolidine-2-carboxylic acid. Techniques such as NMR, Mass Spectrometry, and IR spectroscopy provide complementary information to build a complete structural profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise covalent structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
In ¹H NMR, the chemical shifts and coupling patterns of the protons confirm the presence of both the butanoyl group and the pyrrolidine (B122466) ring. The protons on the pyrrolidine ring typically appear as complex multiplets due to their diastereotopic nature. A key feature in the NMR spectra of N-acyl prolines is the presence of two distinct sets of resonances for each proton and carbon, which arises from the cis-trans isomerization around the tertiary amide (butanoyl-proline) bond. nih.gov The energy barrier to rotation is high enough that both conformers are observed on the NMR timescale at room temperature. ipb.pt
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all nine carbon atoms in the structure. The carbonyl carbons of the amide and the carboxylic acid are particularly diagnostic, appearing at the downfield end of the spectrum. Analysis of ¹³C chemical shifts, especially for the proline Cγ, can provide further insight into the cis-trans isomer ratio. nih.gov While a specific experimental spectrum for this compound is not publicly available, the expected chemical shifts can be reliably predicted based on data from structurally similar compounds like N-acetyl-L-proline. nih.govymdb.ca
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is illustrative, based on analogous compounds. Actual spectra will show two sets of peaks for cis/trans isomers.)
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Butanoyl Group | ||
| CH₃ (γ-CH₃) | ~ 0.9 (t) | ~ 13.8 |
| CH₂ (β-CH₂) | ~ 1.6 (sextet) | ~ 19.5 |
| CH₂ (α-CH₂) | ~ 2.3 (t) | ~ 38.0 |
| C=O (Amide) | - | ~ 174.0 |
| Pyrrolidine Ring | ||
| C2-H (α-H) | ~ 4.4 (dd) | ~ 60.0 |
| C3-H₂ (β-H₂) | ~ 2.0 - 2.3 (m) | ~ 29.0 |
| C4-H₂ (γ-H₂) | ~ 1.9 - 2.1 (m) | ~ 24.5 |
| C5-H₂ (δ-H₂) | ~ 3.5 - 3.7 (m) | ~ 47.0 |
| Carboxylic Acid | ||
| COOH | ~ 11-13 (broad s) | ~ 175.0 |
Abbreviations: t = triplet, sextet = sextet, dd = doublet of doublets, m = multiplet, broad s = broad singlet
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The molecular formula is C₉H₁₅NO₃, corresponding to a monoisotopic mass of approximately 185.1052 Da.
Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 186.11. wichita.edu Tandem mass spectrometry (MS/MS) experiments on this precursor ion induce fragmentation. For proline and its derivatives, a characteristic fragmentation pathway involves the sequential loss of water (H₂O) and carbon monoxide (CO) from the protonated molecule. nih.govresearchgate.net This leads to a prominent fragment ion at m/z 140.08, corresponding to [M+H-H₂O]⁺, and a subsequent fragment at m/z 112.08, corresponding to [M+H-H₂O-CO]⁺. nih.govresearchgate.net Another possible fragmentation is the cleavage of the amide bond, leading to ions representing the prolinium ion (m/z 116.07) or the butanoyl cation (m/z 71.05).
Table 2: Expected ESI-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 186.11 ([M+H]⁺) | 168.10 | H₂O | Protonated acylium ion |
| 186.11 ([M+H]⁺) | 140.08 | H₂O + CO | Result of ring fragmentation |
| 186.11 ([M+H]⁺) | 116.07 | C₄H₆O | Prolinium ion |
| 186.11 ([M+H]⁺) | 71.05 | C₅H₈NO₂ | Butanoyl cation |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds.
The most prominent features in the spectrum are the carbonyl (C=O) stretching vibrations. Two distinct C=O bands are expected: one for the tertiary amide at approximately 1620-1650 cm⁻¹ and another for the carboxylic acid at around 1700-1730 cm⁻¹. psu.eduacs.org The carboxylic acid also gives rise to a very broad O-H stretching band, which typically spans from 2500 to 3300 cm⁻¹ and overlaps with the C-H stretching absorptions. The C-H stretching vibrations from the alkyl portions of the butanoyl group and the pyrrolidine ring appear in the 2850-3000 cm⁻¹ region. nih.govspectrabase.com
Table 3: Characteristic Infrared Absorption Bands for this compound (Based on data for N-acetyl-L-proline)
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid |
| 2850 - 3000 | C-H stretch | Alkyl (Butanoyl & Pyrrolidine) |
| 1700 - 1730 | C=O stretch | Carboxylic Acid |
| 1620 - 1650 | C=O stretch (Amide I) | Tertiary Amide |
| 1400 - 1450 | C-N stretch | Tertiary Amide |
Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from starting materials, by-products, or its own stereoisomers.
High-Performance Liquid Chromatography (HPLC) is the standard technique for determining the purity of this compound. who.int Given the compound's polarity, a reversed-phase (RP) method is typically employed. researchgate.netmdpi.com This involves a nonpolar stationary phase, such as a C18 silica (B1680970) column, and a polar mobile phase. A typical mobile phase consists of a gradient mixture of water and a polar organic solvent like acetonitrile, with a small amount of an acidic modifier such as formic acid or trifluoroacetic acid (TFA) to ensure good peak shape for the carboxylic acid. creative-proteomics.com
Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) provides an exceptionally powerful analytical platform. creative-proteomics.com This hyphenated technique offers simultaneous separation based on retention time and highly specific detection based on the mass-to-charge ratio of the parent ion and its characteristic fragments, confirming the identity of the peak and ensuring purity analysis is not confounded by co-eluting impurities.
Table 4: Typical HPLC Parameters for Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution Mode | Gradient (e.g., 5% to 95% B over 15-20 minutes) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV (205-215 nm) or Mass Spectrometry (ESI+) |
| Column Temperature | 25 - 40 °C |
Since this compound is derived from the chiral amino acid proline, it exists as two enantiomers: (S)-1-butanoylpyrrolidine-2-carboxylic acid and (R)-1-butanoylpyrrolidine-2-carboxylic acid. Distinguishing and quantifying these enantiomers is critical, as they can have different biological properties.
Chiral chromatography is the definitive method for determining enantiomeric purity or enantiomeric excess (ee). This can be achieved through two main approaches:
Direct Separation: This involves the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose (B160209) (e.g., CHIRALPAK® or CHIRALCEL® series), are highly effective for separating the enantiomers of N-acyl amino acids. researchgate.net The separation occurs due to the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the stationary phase.
Indirect Separation: In this method, the enantiomeric mixture is first reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). researchgate.net The relative peak areas of the diastereomers correspond to the enantiomeric ratio of the original sample.
For both methods, careful method development is required to achieve baseline resolution, and the choice between direct and indirect approaches depends on the specific analytical needs and available instrumentation. researchgate.netresearchgate.net
Development of High-Throughput Screening (HTS) Assays
In the realm of research and development, High-Throughput Screening (HTS) serves as a critical methodology for rapidly evaluating large numbers of chemical compounds to identify those that modulate a specific biological target or pathway. nih.govresearchgate.net The development of HTS assays is a meticulous process that involves miniaturization, automation, and rigorous validation to ensure data quality and reproducibility. nuvisan.com For a compound such as this compound, which belongs to the class of N-acyl-L-proline derivatives, HTS provides an efficient path to explore its potential biological activities.
The core of HTS assay development lies in adapting complex biological experiments into a simplified and robust format, typically using 96, 384, or 1536-well microplates. nuvisan.com This miniaturization reduces reagent consumption and allows for the parallel processing of thousands of compounds. nih.gov The process begins with designing an assay that can reliably measure the activity of a target, be it a purified enzyme or a cellular process. nuvisan.com Key considerations during development include the stability of reagents, selection of optimal buffer conditions (e.g., pH, additives), and determination of appropriate concentrations of biological components like enzymes and substrates. nuvisan.com Robustness is assessed through statistical metrics such as the Z'-factor, which provides a measure of assay quality and its suitability for screening.
HTS for Enzymatic Activity Profiling
Enzymatic HTS assays are designed to identify compounds that can inhibit or activate a specific purified enzyme. This target-based approach is fundamental in drug discovery for elucidating a compound's mechanism of action. nuvisan.com For a molecule like this compound, enzymatic screens could be developed to probe its interaction with enzymes that recognize proline or N-acyl amino acid structures.
A relevant example is the high-throughput screening campaign that led to the discovery of pyrrolidine carboxamides as a novel class of inhibitors for InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. nih.gov InhA is a key enzyme in the mycobacterial fatty acid synthesis pathway. nih.gov Researchers developed an endpoint assay in a 384-well format to screen a library of 30,000 compounds. nih.gov Hits were initially identified as compounds causing at least 50% inhibition of InhA activity at a concentration of 30 µM. nih.gov Subsequent verification steps, including testing in the presence of detergents, were employed to eliminate non-specific, aggregate-forming inhibitors. nih.gov This campaign successfully identified potent pyrrolidine-based inhibitors, demonstrating the power of HTS in discovering novel scaffolds against validated enzyme targets. nih.gov
Another applicable HTS concept involves adapting specific enzymatic assays for L-proline. For instance, an assay utilizing the enzyme δ1-pyrroline-5-carboxylate reductase (P5CR) has been developed. researchgate.netnih.gov This enzyme catalyzes the reverse reaction of proline oxidation at an alkaline pH, which results in the reduction of NAD+ to NADH. researchgate.netnih.gov The production of NADH can be monitored by measuring the increase in absorbance at 340 nm. researchgate.net This principle can be formatted for HTS to screen for modulators of P5CR or other enzymes that metabolize proline derivatives.
The table below outlines the typical parameters considered when developing an enzymatic HTS assay for a proline-like compound.
Table 1: Key Parameters for a Hypothetical Enzymatic HTS Assay
| Parameter | Description | Example from Research | Citation |
|---|---|---|---|
| Plate Format | The microplate density used for the assay. | 384-well plates for screening pyrrolidine carboxamides against InhA. | nih.gov |
| Target Enzyme | The specific purified enzyme being investigated. | InhA (Enoyl Acyl Carrier Protein Reductase). | nih.gov |
| Assay Buffer | The solution used to maintain pH and provide necessary ions/additives. | 30 mM PIPES buffer (pH 6.8) containing 0.1% BSA. | nih.gov |
| Substrate(s) | The molecule(s) the enzyme acts upon. | For P5CR, L-proline and NAD+ are the substrates in the reverse reaction. | nih.govfrontiersin.org |
| Detection Method | The technique used to measure the assay's output. | Spectrophotometric detection of NADH production at 340 nm for P5CR activity. | researchgate.net |
| Compound Concentration | The concentration of the test compounds in the initial screen. | Initial screening at 30 µM for InhA inhibitors. | nih.gov |
| Hit Criterion | The threshold of activity used to identify a "hit" compound. | >50% inhibition of enzyme activity in the primary screen. | nih.gov |
| Assay Validation | Statistical measure of assay quality and reproducibility. | Z'-factor calculation, stability testing, and evaluation of robustness. | nuvisan.com |
HTS for Cell-Based Phenotypic Screening
Cell-based phenotypic screening offers a complementary approach to target-based assays. Instead of using a purified target, these screens utilize whole living cells to identify compounds that produce a desired change in cellular physiology or phenotype, such as inhibiting cell growth, inducing apoptosis, or altering morphology. nih.govnih.gov This approach is advantageous as it assesses compounds in a more biologically relevant context and can uncover active molecules without prior knowledge of their specific molecular target. nih.gov
The development of a cell-based HTS assay requires the selection of an appropriate cell line (e.g., immortalized, primary, or engineered) and a robust, measurable readout that reflects the biological process of interest. nih.gov For a compound like this compound, phenotypic screens could be designed to explore a wide range of potential therapeutic areas. For example, given the role of proline in collagen structure and cellular stress responses, screens could assess effects on extracellular matrix deposition or cell survival under stress. nih.gov
A notable example of phenotypic screening involved a search for small molecules that selectively inhibit cancer cell proliferation under nutrient-limiting conditions. nih.gov Researchers used this approach to identify a compound that was active in low-glucose environments. Subsequent chemoproteomic studies identified its target as MT-ND1, a subunit of the mitochondrial complex I, which is involved in oxidative phosphorylation. nih.gov This demonstrates how a phenotypic screen can lead to both a bioactive compound and novel biological insights.
Another strategy is the use of intact-cell assays to find modulators of specific signaling pathways. For instance, a small-molecule screen was developed to identify inhibitors of adenylyl cyclase 2 (AC2) by measuring PMA-stimulated cAMP accumulation as a functional readout in cells. chapman.edu This led to the identification of a selective AC2 inhibitor, which could then be used as a chemical probe to study the enzyme's function in various cell types. chapman.edu
The table below summarizes various strategies that can be employed in cell-based phenotypic screening.
Table 2: Strategies for Cell-Based Phenotypic Screening
| Assay Type | Principle | Typical Readout | Potential Application for a Proline Derivative | Citation |
|---|---|---|---|---|
| Cell Viability/Proliferation | Measures the number of living cells after compound treatment. | Colorimetric (e.g., MTT), fluorometric (e.g., resazurin), or luminescent (e.g., CellTiter-Glo) signals. | Screening for anti-cancer or cytotoxic activity. | nih.gov |
| Reporter Gene Assay | Uses a cell line engineered with a reporter gene (e.g., luciferase, GFP) linked to a promoter of interest. | Light output (luminescence) or fluorescence intensity. | Identifying modulators of specific signaling pathways or gene expression. | nih.gov |
| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify multiple phenotypic parameters simultaneously. | Changes in cell morphology, protein localization, or organelle health. | Assessing effects on cellular structure, neuroprotection, or complex multi-parameter phenotypes. | researchgate.net |
| Metabolic Assay | Measures changes in key metabolic functions, such as oxygen consumption or lactate (B86563) production. | Extracellular flux analysis (e.g., Seahorse). | Evaluating effects on cellular metabolism, such as oxidative phosphorylation or glycolysis. | nih.gov |
Future Research Directions and Unexplored Potential
Innovative Design of Next-Generation Pyrrolidine-2-carboxylic Acid Analogues
The rational design of new analogues is a cornerstone of modern drug development, aiming to refine the pharmacological properties of lead compounds.
Strategies for Improving Potency and Selectivity in Preclinical Models
A primary goal in analogue design is to enhance a compound's potency and its selectivity for the intended biological target, thereby increasing efficacy while minimizing off-target effects. For pyrrolidine-based compounds, this involves systematic structural modifications and assessing their impact on biological activity, a process known as establishing a structure-activity relationship (SAR).
Strategies often focus on several key principles:
Conformational Restriction: Introducing conformational constraints can lock the molecule into a bioactive shape, improving binding affinity. A recent study demonstrated that replacing flexible amino acids with proline derivatives in synthetic cannabinoid receptor agonists effectively eliminated binding to the CB1 receptor while retaining high affinity for the CB2 receptor, thus dramatically improving selectivity. acs.org
Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties can fine-tune a compound's interaction with its target.
Exploiting Target Differences: Subtle differences in the binding sites of related proteins can be exploited to achieve selectivity. For example, optimizing the electrostatic charge distribution of a ligand to match the specific electrostatic environment of the target's binding pocket is a powerful strategy to gain selectivity over closely related off-targets. nih.gov
Table 1: Hypothetical Structure-Activity Relationship (SAR) for 1-Butanoylpyrrolidine-2-carboxylic acid Analogues
| Modification Site | Modification | Target Affinity (IC₅₀) | Selectivity vs. Off-Target | Rationale |
| Acyl Chain | Increase length (e.g., Hexanoyl) | Moderate Increase | No Change | Explores larger hydrophobic pocket interactions. |
| Introduce unsaturation (e.g., Butenoyl) | Significant Increase | Moderate Increase | Introduces rigidity and specific electronic interactions. | |
| Add terminal functional group (e.g., Phenyl) | Variable | High Increase | Can engage with specific sub-pockets in the target. nih.gov | |
| Pyrrolidine (B122466) Ring | Substitution at C4-position (e.g., Fluoro) | Significant Increase | Significant Increase | Alters ring conformation and electronic properties. researchgate.net |
| Substitution at C5-position | Decrease | Decrease | C5 is often crucial for core binding interactions. |
This table is illustrative and based on general principles of medicinal chemistry applied to pyrrolidine derivatives.
Exploration of Multi-Targeted Approaches
Complex diseases often involve multiple biological pathways. Consequently, there is growing interest in developing multi-targeted or polypharmacological agents that can modulate several targets simultaneously. This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. Pyrrolidine-2-carboxylic acid derivatives have been investigated as scaffolds for balanced dual agonists, such as for PPARα/γ, indicating their suitability for this strategy. nih.gov The design of such molecules requires a deep understanding of the structural biology of each target to create a single compound that can effectively interact with multiple binding sites.
Identification and Validation of Novel Biological Targets
While some N-acyl amino acid derivatives have known targets, the full biological spectrum of compounds like this compound remains largely uncharted. N-acyl conjugates of amino acids and neurotransmitters are emerging as an interesting class of neuromodulatory lipids. nih.gov The metabolism of proline itself is intricately linked to cellular stress responses, energy homeostasis, and even the tumor microenvironment, suggesting a wide range of potential targets. creative-proteomics.comnih.govnih.gov
Future research will likely employ advanced techniques such as chemoproteomics and thermal proteome profiling to identify the direct protein binding partners of these compounds within a cellular context. Once identified, these novel targets must be validated to confirm their role in disease pathology and to ensure that their modulation by the compound leads to a therapeutic benefit.
Advanced Synthetic Methodologies for Scalable Production of Research Compounds
The progression of a compound from initial discovery to preclinical and clinical evaluation requires robust and scalable synthetic methods. Research into the synthesis of pyrrolidine derivatives is an active field, with a focus on efficiency, stereoselectivity, and cost-effectiveness. nih.gov Recent advances include:
Multicomponent Reactions: These reactions combine three or more starting materials in a single step to rapidly generate molecular complexity, offering an efficient route to libraries of pyrrolidine derivatives. tandfonline.com
C-H Activation: Direct functionalization of carbon-hydrogen bonds provides a more atom-economical and efficient way to create analogues, avoiding lengthy protection-deprotection sequences. nih.gov
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch chemistry.
Developing scalable syntheses, such as those that can proceed directly from carboxylic acids, will be crucial for producing the quantities of this compound and its analogues needed for extensive research. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving predictive accuracy. africansciencegroup.com These technologies can be applied to the discovery of pyrrolidine-based compounds in several ways:
Virtual Screening: AI algorithms can screen vast virtual libraries of millions or even billions of compounds to identify those with a high probability of binding to a specific target, significantly reducing the time and cost of initial screening. nih.gov
Predictive Modeling: ML models, such as those used for Quantitative Structure-Activity Relationship (QSAR) studies, can predict the biological activity, selectivity, and even the toxicity of novel, unsynthesized molecules based on their structure. africansciencegroup.com
De Novo Design: Generative AI models can design entirely new molecules with desired properties, creating novel pyrrolidine analogues optimized for a specific therapeutic profile. crimsonpublishers.com
Target Identification: AI can analyze complex biological data from genomics, proteomics, and metabolomics to identify and prioritize novel drug targets associated with disease. nih.gov
Table 2: Application of AI/ML in the Discovery Pipeline for Pyrrolidine Analogues
| Pipeline Stage | AI/ML Application | Potential Outcome |
| Target Identification | Analysis of multi-omics data | Identification of novel protein targets for this compound. nih.gov |
| Hit Identification | High-throughput virtual screening | Rapidly identifies potential binders from massive compound libraries. nih.gov |
| Lead Optimization | Predictive QSAR and ADMET models | Guides chemical synthesis toward analogues with improved potency and drug-like properties. africansciencegroup.com |
| De Novo Design | Generative Adversarial Networks (GANs) | Creates novel, synthesizable pyrrolidine scaffolds with optimized characteristics. crimsonpublishers.com |
Translational Research Pathways from Preclinical Findings
Translational research is the process of "translating" findings from basic science into medical practice and meaningful health outcomes. For a compound like this compound, this pathway involves several critical steps. After promising preclinical data on efficacy and target engagement are established, a clear translational strategy is needed. This includes the development of relevant biomarkers to monitor the compound's effect in vivo and the design of early-phase clinical trials that can effectively test the scientific hypothesis generated from preclinical studies. Establishing a clear link between the compound's mechanism of action and the clinical manifestation of the disease is paramount for successful translation from the laboratory to the clinic.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., butanoyl CH₂ signals at δ 1.5–2.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 215.12) .
- IR Spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and amide N-H bend at ~1550 cm⁻¹ .
How can researchers resolve contradictions in reported pharmacological data for this compound?
Advanced Research Question
Discrepancies in efficacy or toxicity data often arise from:
- Purity Variations : Impurities >2% alter bioactivity; use preparative HPLC for >99% purity .
- Assay Conditions : Standardize in vitro protocols (e.g., pH, temperature) to ensure reproducibility .
Case Study : Re-evaluate conflicting cytotoxicity data by replicating assays with rigorously purified batches and controlled cell culture conditions .
What computational methods predict the reactivity of this compound in drug design?
Advanced Research Question
- Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions to optimize binding affinity .
Application : Use Schrödinger Suite or Gaussian to map electrostatic potential surfaces and identify reactive moieties.
How do structural modifications (e.g., fluorination) alter the physicochemical properties of this compound?
Advanced Research Question
- Fluorination : Introducing CF₃ groups (e.g., at position 3) increases metabolic stability and logP .
- Carboxylic Acid Isosteres : Replace -COOH with tetrazoles to enhance bioavailability while retaining acidity .
Experimental Validation : Compare solubility (via shake-flask method) and permeability (Caco-2 assay) of analogs.
What safety protocols are critical when handling this compound in the lab?
Basic Research Question
- PPE : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .
- Spill Management : Neutralize acidic spills with sodium bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
